molecular formula C14H11Br2NO2 B10976877 N-(2,4-dibromophenyl)-3-methoxybenzamide

N-(2,4-dibromophenyl)-3-methoxybenzamide

Cat. No.: B10976877
M. Wt: 385.05 g/mol
InChI Key: FHZINDAEVCZLKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dibromophenyl)-3-methoxybenzamide: is an organic compound characterized by the presence of bromine atoms on the phenyl ring and a methoxy group on the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dibromophenyl)-3-methoxybenzamide typically involves the reaction of 2,4-dibromoaniline with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2,4-dibromophenyl)-3-methoxybenzamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where the bromine atoms can be replaced by other functional groups using nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like tetrahydrofuran.

    Substitution: Amines, thiols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or phenyl derivatives.

Scientific Research Applications

Chemistry: N-(2,4-dibromophenyl)-3-methoxybenzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may be investigated for its ability to interact with specific biological targets, leading to the development of new pharmaceuticals.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique chemical structure allows for the creation of materials with desired properties.

Mechanism of Action

The mechanism of action of N-(2,4-dibromophenyl)-3-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds:

  • N-(2,4-dibromophenyl)-2-methoxybenzamide
  • N-(2,4-dibromophenyl)-4-methoxybenzamide
  • N-(2,4-dibromophenyl)-3-chlorobenzamide

Uniqueness: N-(2,4-dibromophenyl)-3-methoxybenzamide is unique due to the specific positioning of the methoxy group on the benzamide structure. This positioning can influence the compound’s reactivity, solubility, and interaction with biological targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C14H11Br2NO2

Molecular Weight

385.05 g/mol

IUPAC Name

N-(2,4-dibromophenyl)-3-methoxybenzamide

InChI

InChI=1S/C14H11Br2NO2/c1-19-11-4-2-3-9(7-11)14(18)17-13-6-5-10(15)8-12(13)16/h2-8H,1H3,(H,17,18)

InChI Key

FHZINDAEVCZLKC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.